molecular formula C9H19N B14583916 N,N,2-Trimethylhex-1-en-3-amine CAS No. 61308-03-0

N,N,2-Trimethylhex-1-en-3-amine

Katalognummer: B14583916
CAS-Nummer: 61308-03-0
Molekulargewicht: 141.25 g/mol
InChI-Schlüssel: IIMNFFCJEZZMFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,2-Trimethylhex-1-en-3-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a hexene backbone with three methyl groups and an amine functional group, making it a tertiary amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethylhex-1-en-3-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with an appropriate alkyl halide. For instance, starting with 2-methylhex-1-ene, the compound can be synthesized by reacting it with methylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as distillation and purification to remove any impurities and by-products. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,2-Trimethylhex-1-en-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: The major products include N-oxides and amides.

    Reduction: The primary products are secondary and tertiary amines.

    Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated amines.

Wissenschaftliche Forschungsanwendungen

N,N,2-Trimethylhex-1-en-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of N,N,2-Trimethylhex-1-en-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethylamine: A simpler amine with three methyl groups attached to a nitrogen atom.

    Hexylamine: An amine with a hexane backbone and a single amine group.

    N,N-Dimethylhexylamine: Similar to N,N,2-Trimethylhex-1-en-3-amine but with two methyl groups instead of three.

Uniqueness

This compound is unique due to its specific structure, which combines a hexene backbone with three methyl groups and an amine functional group. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

61308-03-0

Molekularformel

C9H19N

Molekulargewicht

141.25 g/mol

IUPAC-Name

N,N,2-trimethylhex-1-en-3-amine

InChI

InChI=1S/C9H19N/c1-6-7-9(8(2)3)10(4)5/h9H,2,6-7H2,1,3-5H3

InChI-Schlüssel

IIMNFFCJEZZMFI-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.